molecular formula C19H21N5O2S2 B2976969 N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105198-59-1

N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2976969
CAS No.: 1105198-59-1
M. Wt: 415.53
InChI Key: KMKZCNNEZLHPJK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with a 4-phenylpiperazinyl group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a furan-2-ylmethyl group. The phenylpiperazine moiety may enhance binding to CNS targets, while the furan group could influence solubility and metabolic stability.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c25-17(20-13-16-7-4-12-26-16)14-27-19-22-21-18(28-19)24-10-8-23(9-11-24)15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKZCNNEZLHPJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This compound is characterized by the presence of a furan moiety and a thiadiazole derivative, which are known to interact with various biological targets, making it a candidate for pharmacological applications.

Chemical Structure

The compound features several key structural elements:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Piperazine group : A six-membered ring containing two nitrogen atoms.

The combination of these functional groups contributes to the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the piperazine and furan groups enhances the compound's ability to inhibit bacterial growth. For instance, compounds similar to this compound have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest through various pathways, including the activation of caspases and inhibition of key signaling proteins like ERK1/2 .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines. The compound exhibited an IC50 value of 0.28 µg/mL against MCF7 cells, indicating potent anticancer activity. The study also highlighted the importance of substituents on the phenyl ring in enhancing cytotoxic effects .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of thiadiazole derivatives, including those with piperazine substituents. The results indicated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as antibacterial agents .

The biological activity of this compound is believed to involve:

  • Enzyme inhibition : The compound may act as an inhibitor for various enzymes involved in cell signaling and metabolism.
  • Receptor modulation : Interaction with specific receptors can alter cellular responses, leading to therapeutic effects.

Data Table: Biological Activity Summary

Activity TypeTarget Cell Line/OrganismIC50 Value (µg/mL)Mechanism
AntimicrobialVarious bacterial strainsVariesInhibition of cell wall synthesis
AnticancerMCF7 (breast cancer)0.28Induction of apoptosis
AnticancerA549 (lung cancer)0.52Cell cycle arrest

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,3,4-Thiadiazole Derivatives

Compound Name Piperazine Substituent Thiadiazole Substituent Acetamide Substituent Biological Activity Melting Point (°C) Source
Target Compound 4-Phenylpiperazin-1-yl Thio linkage N-(furan-2-ylmethyl) Not reported Not reported -
4h (Ev1) 4-(Furan-2-carbonyl) 4-Chlorophenyl N-(5-(4-Chlorophenyl)-Thiadiazol-2-yl) Anticancer (in vitro) 180–182
4g (Ev1) 4-(4-Fluorophenyl) 4-Chlorophenyl N-(5-(4-Chlorophenyl)-Thiadiazol-2-yl) Anticancer (in vitro) 203–205
Compound 8 (Ev6) 4-Nitrophenylamino - N-(6-nitrobenzothiazol-2-yl) Antiglioma (86.52% Akt inhibition) Not reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (Ev8) 4-(4-Fluorophenyl) Ethyl N-(5-Ethyl-Thiadiazol-2-yl) Not reported Not reported
Ev16 Compound 4-(2-Fluorobenzoyl) - N-(furan-2-ylmethyl) Not reported Not reported

Key Observations:

  • Piperazine Modifications: The target compound’s 4-phenylpiperazine group contrasts with the 4-(4-fluorophenyl) group in Ev8, which introduces an electron-withdrawing fluorine atom. This substitution may enhance lipophilicity and CNS penetration .
  • Thiadiazole Substituents :
    • Chlorophenyl groups in Ev1 derivatives (4g, 4h) may increase steric bulk, affecting binding affinity to cellular targets .
  • Acetamide Variations :
    • The furan-2-ylmethyl group in the target compound differs from the nitrobenzothiazole in Ev6’s compound 8, which showed strong Akt inhibition (86.52%) .

Physicochemical Properties

  • Melting Points: Lower melting points (e.g., 4h at 180–182°C vs. The target compound’s furan group may lower its melting point compared to 4g.
  • Solubility : The furan-2-ylmethyl group in the target compound could enhance aqueous solubility compared to Ev8’s ethyl-thiadiazole derivative.

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